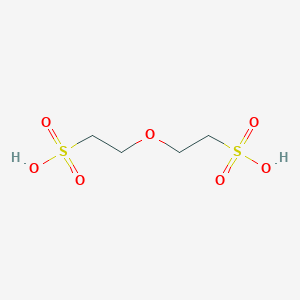
Sulfoethyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sulfoethyl ether is a compound that belongs to the class of sulfoalkyl ethers. These compounds are characterized by the presence of a sulfoethyl group (-CH2CH2SO3H) attached to an ether linkage. Sulfoethyl ethers are known for their water solubility and are used in various industrial and scientific applications due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Sulfoethyl ethers can be synthesized through the reaction of vinyl sulfonic acid or its derivatives with an alcohol or phenol in the presence of a base. One common method involves the reaction of vinyl sulfonic acid with an alcohol in the presence of sodium hydroxide. The reaction typically takes place in an inert organic solvent such as dioxane .
Industrial Production Methods
In industrial settings, sulfoethyl ethers are often produced by reacting alkali cellulose with vinyl sulfonic acid or its salts. This method is advantageous due to higher yields and lower alkali consumption compared to other methods . The reaction is typically carried out in a suspension of alkali cellulose in an inert organic solvent, followed by heating to facilitate the reaction.
化学反应分析
Types of Reactions
Sulfoethyl ethers undergo various chemical reactions, including:
Oxidation: Sulfoethyl ethers can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert sulfoethyl ethers to their corresponding alcohols.
Substitution: Sulfoethyl ethers can undergo nucleophilic substitution reactions, where the sulfoethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or sodium thiolate are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the nucleophile used.
科学研究应用
Sulfoethyl ethers have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of other compounds and as solvents in various chemical reactions.
Biology: Employed in the modification of biomolecules to enhance their solubility and stability.
作用机制
The mechanism of action of sulfoethyl ethers involves their ability to interact with various molecular targets through hydrogen bonding and electrostatic interactions. The sulfoethyl group can form hydrogen bonds with water molecules, enhancing the solubility of the compound. Additionally, the sulfoethyl group can interact with positively charged sites on proteins and other biomolecules, affecting their structure and function .
相似化合物的比较
Sulfoethyl ethers can be compared with other sulfoalkyl ethers such as sulfopropyl and sulfobutyl ethers. While all these compounds share similar solubility properties, sulfoethyl ethers are unique due to their shorter alkyl chain, which can result in different reactivity and interaction profiles . Other similar compounds include:
Sulfopropyl ethers: Have a longer alkyl chain, which can affect their solubility and reactivity.
Sulfobutyl ethers: Even longer alkyl chain, leading to further differences in chemical behavior and applications.
Sulfoethyl ethers stand out due to their balance of solubility and reactivity, making them versatile for various applications in chemistry, biology, medicine, and industry.
属性
CAS 编号 |
130138-93-1 |
|---|---|
分子式 |
C4H10O7S2 |
分子量 |
234.3 g/mol |
IUPAC 名称 |
2-(2-sulfoethoxy)ethanesulfonic acid |
InChI |
InChI=1S/C4H10O7S2/c5-12(6,7)3-1-11-2-4-13(8,9)10/h1-4H2,(H,5,6,7)(H,8,9,10) |
InChI 键 |
YXFNFSBQEDFMHR-UHFFFAOYSA-N |
规范 SMILES |
C(CS(=O)(=O)O)OCCS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



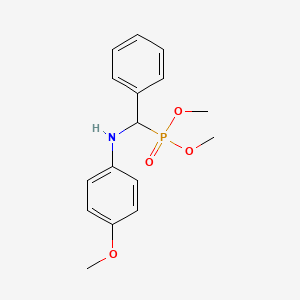
![N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]thiophene-2-carbohydrazide](/img/structure/B14151026.png)
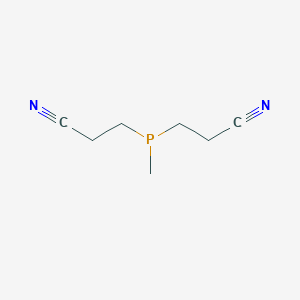

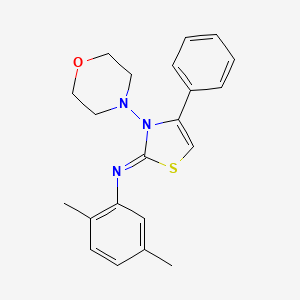
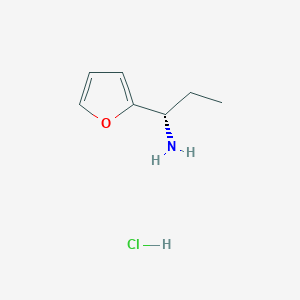
![4,4'-oxybis(N-{4-[(E)-phenyldiazenyl]phenyl}benzamide)](/img/structure/B14151054.png)
![3-Amino-5-nitrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14151055.png)
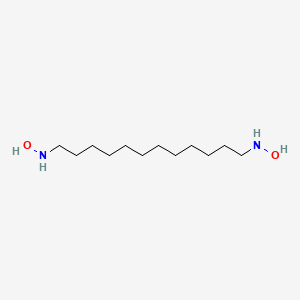
![Methyl 4-[(oxo-lambda~4~-sulfanylidene)amino]benzoate](/img/structure/B14151061.png)
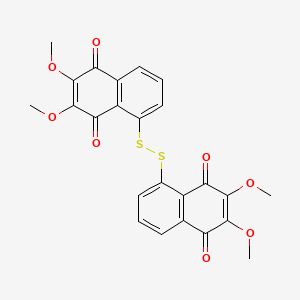
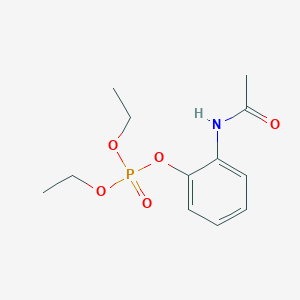
![1-{[2-(2,5-Dimethylphenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14151073.png)
